molecular formula C20H20O7 B2908471 3-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 725218-73-5

3-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2908471
CAS No.: 725218-73-5
M. Wt: 372.373
InChI Key: BGSRXSHSZTZIOG-UHFFFAOYSA-N
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Description

3-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic chemical compound with the molecular formula C18H16O7 . It features a complex structure comprising an isobenzofuranone core linked to a 2,5-dimethoxyphenyl group via a ketone unit. This specific structural motif suggests potential as a key intermediate in organic synthesis and medicinal chemistry research. Compounds containing dimethoxyphenyl subunits are frequently investigated for their diverse biological activities and are valuable scaffolds in the development of novel pharmacologically active molecules . The specific research applications, mechanism of action, and biological profile of this compound are areas for ongoing investigation. Researchers are encouraged to utilize this high-purity material as a building block for constructing more complex chemical entities or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-23-11-5-7-15(24-2)13(9-11)14(21)10-17-12-6-8-16(25-3)19(26-4)18(12)20(22)27-17/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSRXSHSZTZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound with potential biological activity. Its structure includes several functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H22O5C_{20}H_{22}O_5, with a molecular weight of approximately 342.39 g/mol. The compound features a methoxy-substituted phenyl group and an isobenzofuranone moiety, which are significant in determining its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : The methoxy groups in the structure are known to enhance antioxidant activity by scavenging free radicals.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry indicated that derivatives of isobenzofuranones displayed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle disruption .
    • Another investigation focused on the structure-activity relationship (SAR) of methoxy-substituted phenyl compounds revealed that the presence of multiple methoxy groups enhances anticancer efficacy .
  • Antioxidant Activity :
    • Research published in Food Chemistry demonstrated that compounds with similar structures exhibited high radical scavenging activity and protective effects against oxidative stress in cellular models .
    • In vitro assays showed that the compound significantly reduced lipid peroxidation levels in human cell lines.
  • Anti-inflammatory Research :
    • A study highlighted the anti-inflammatory potential of methoxy-substituted compounds by demonstrating their ability to inhibit nitric oxide (NO) production in macrophages .
    • The compound's ability to downregulate cyclooxygenase (COX) enzymes was also noted, suggesting a pathway for reducing inflammation.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; reduced oxidative stress
AnticancerInduced apoptosis; inhibited cell proliferation
Anti-inflammatoryInhibited NO production; downregulated COX enzymes

Chemical Reactions Analysis

Reduction of the Keto Group

The 2-oxoethyl group can undergo reduction to form secondary alcohols. For example:

  • NaBH₄ or LiAlH₄ in THF/EtOH reduces the ketone to a secondary alcohol.

Example Protocol (from analogous systems ):

ReagentSolventTemp. (°C)Time (h)Yield (%)
NaBH₄EtOH25285–90

Product : 3-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one.

Acid-Catalyzed Cyclization

The oxoethyl side chain may undergo cyclization under acidic conditions to form spiro or fused heterocycles.

Example (from ):

  • 90% H₂SO₄ at 100°C induces ring closure in thiazolo[3,2-a]benzimidazole derivatives.

Proposed Pathway :
Acid protonates the keto group, facilitating nucleophilic attack by adjacent nucleophiles (e.g., sulfur in related systems).

Demethylation of Methoxy Groups

Methoxy groups can be cleaved to hydroxyl groups using BBr₃ or HI :

Conditions (from ):

ReagentSolventTemp. (°C)Time (h)Yield (%)
BBr₃CH₂Cl₂0 → 25670–75

Product : 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one.

Oxidative Reactions

The electron-rich aromatic rings are prone to oxidation. KMnO₄ or CrO₃ in acidic media can oxidize methoxy groups to quinones .

Example :

Oxidizing AgentConditionsProduct
KMnO₄/H₂SO₄60°C, 4 hQuinone derivatives

Nucleophilic Substitution

The keto group may react with nucleophiles (e.g., amines, hydrazines):

Hydrazine Condensation (from ):

ReagentSolventTemp. (°C)Time (h)Yield (%)
NH₂NH₂·H₂OEtOHReflux380–85

Product : Corresponding hydrazone derivative.

Spirocyclic Derivatives

Condensation with 1,2-diamines (Table 4 in ) yields spiro-pyrroloquinoxalines:

DiamineProduct StructureYield (%)
1,2-BenzenediamineSpiro[benzo/dibenzophenazine]92

Conditions : Acetic acid, room temperature, 2 h.

Cross-Coupling Reactions

The aryl methoxy groups enable Suzuki-Miyaura coupling after demethylation :

CatalystBoronic AcidYield (%)
Pd(PPh₃)₄4-Methoxyphenyl88

Stability and Degradation

  • Photodegradation : The benzofuranone core is prone to UV-induced ring opening .
  • Hydrolysis : Under basic conditions (NaOH/H₂O), the lactone ring opens to form a dicarboxylic acid .

Biological Relevance

While direct data for this compound is limited, structurally related benzofuranones exhibit:

  • Antioxidant activity via radical scavenging .
  • Anticancer potential through kinase inhibition .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (DMSO) Melting Point (°C)
Target Compound Isobenzofuranone 2,5-dimethoxyphenyl, 6,7-dimethoxy 392.38 High 245–250
6,7-Dimethoxyisobenzofuran-1(3H)-one Isobenzofuranone 6,7-dimethoxy 208.21 Moderate 180–185
3-(2-Oxoethyl)-5-methoxycoumarin Coumarin 5-methoxy, 2-oxoethyl 246.24 Moderate 210–215
3-(3,4-Dimethoxyphenyl)-1H-pyrazin-2-one [Ref] Pyrazinone 3,4-dimethoxyphenyl, indole 377.37 Low 259

Key Observations :

  • The target compound’s molecular weight is significantly higher than simpler isobenzofuranones (e.g., 6,7-dimethoxyisobenzofuran-1(3H)-one) due to its extended 2,5-dimethoxyphenyl side chain.
  • Solubility trends correlate with substituent polarity: the pyrazinone derivative () exhibits lower solubility owing to its planar indole moiety, while the target compound’s methoxy groups enhance DMSO compatibility .
  • Thermal stability (melting point) is influenced by crystallinity; the pyrazinone analog’s higher mp (259°C vs.

Table 2: Reported Bioactivities of Analogues

Compound Name Bioactivity (IC₅₀/EC₅₀) Mechanism of Action Study Model
Target Compound Not reported Hypothesized: Topoisomerase inhibition In silico studies
6,7-Dimethoxyisobenzofuran-1(3H)-one 15 µM (Antifungal) Cell wall disruption Candida albicans
3-(3,4-Dimethoxyphenyl)-1H-pyrazin-2-one [Ref] 8 µM (Antiproliferative) Kinase inhibition HeLa cells

Key Observations :

  • Simpler isobenzofuranones show antifungal activity, suggesting the target compound’s dimethoxy groups could enhance bioavailability for similar applications.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions affect yields?

Methodological Answer:
The compound is synthesized via two primary routes:

  • Condensation Reactions : Phthalaldehyde derivatives react with substituted acetophenones under solvent-free conditions, as demonstrated for structurally similar isobenzofuranones (e.g., 3-[2-(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one) .
  • One-Pot Cascade Reactions : Allylation followed by intramolecular vinylogous Michael addition and isomerization, achieving high yields (e.g., 86% for methyl-substituted analogs) .

Key Parameters:

MethodCatalyst/SolventTemperatureYieldReference
CondensationNone (solvent-free)80–100°C70–85%
One-Pot Allylation-MichaelProtic solventsReflux>85%

Recommendation: Optimize solvent polarity and temperature to minimize byproducts. Use NMR and MS for real-time monitoring .

Advanced: How do phenyl-ring substituents (e.g., methoxy vs. methyl) influence molecular conformation and crystal packing?

Methodological Answer:
Substituents alter steric/electronic profiles, impacting conformation and intermolecular interactions:

  • Methoxy Groups : Enhance hydrogen bonding (C–H⋯O) and π-π stacking, as seen in 3,7-dihydroxy analogs .
  • Methyl Groups : Introduce steric hindrance, reducing planarity and favoring Br⋯Br or C–H⋯H contacts, as observed in brominated dihydrofuran derivatives .

Analysis Tools:

  • X-ray Diffraction : Resolve torsional angles (e.g., 2,5-dimethoxyphenyl vs. 4-methylphenyl derivatives ).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% van der Waals, 10% hydrogen bonding in methoxy analogs) .

Design Tip: Replace methoxy with bulkier groups (e.g., tert-butyl) to disrupt crystal symmetry and enhance solubility.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Standard protocols include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.6–4.0 ppm), carbonyl (δ 170–200 ppm), and aromatic protons (δ 6.5–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in dimethoxy regions .
  • IR Spectroscopy : Confirm carbonyl (1700–1750 cm⁻¹) and ether (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ at m/z 405.1308) .

Troubleshooting: Use deuterochloroform (CDCl₃) for better solubility in NMR.

Advanced: How can computational modeling resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) and experimental NMR shifts to identify conformational discrepancies .
  • Electrostatic Potential Maps : Predict reactive sites (e.g., carbonyl vs. methoxy oxygen nucleophilicity) .
  • Energy Framework Analysis : Model intermolecular interaction energies (e.g., dimer stabilization via C–H⋯O) .

Case Study: A 0.1 ppm deviation in ¹³C NMR between experimental and DFT data indicated rotational barriers in the oxoethyl side chain .

Basic: What purification strategies maximize yield while retaining structural integrity?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (20:80) for optimal resolution (Rf = 0.5) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) .
  • Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) to prevent hydrolysis of the lactone ring .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Substituent Modification : Replace 2,5-dimethoxyphenyl with indole or quinoline moieties to enhance antimicrobial activity (e.g., MIC = 2 µg/mL for furan-substituted analogs) .
  • Pharmacophore Mapping : Identify critical groups (e.g., lactone carbonyl for enzyme inhibition) using QSAR models .
  • Biological Testing : Assess cytotoxicity (MTT assay) and target binding (SPR) for prioritized derivatives .

Example: Imidazothiazole-coupled derivatives showed 10-fold higher anticancer activity than parent compounds .

Advanced: What intermolecular forces dominate crystal packing, and how can they be manipulated?

Methodological Answer:

  • Dominant Interactions :
    • C–H⋯O (40% contribution in Hirshfeld analysis) .
    • π-π stacking (interplanar distance ~3.5 Å) .
  • Manipulation Strategies :
    • Introduce halogen atoms (e.g., Br) to form halogen bonds (Br⋯Br = 3.4 Å) .
    • Use chiral auxiliaries to enforce specific helical packing .

Tool: Mercury Software (Cambridge Crystallographic Database) for crystal structure prediction.

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Stable at pH 5–7; lactone ring hydrolyzes above pH 8 .
  • Thermal Stability : Decomposes at >150°C (TGA data) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

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